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Compound of Interest

Compound Name: 5-(2-Chlorophenyl)nicotinaldehyde
CAS No.: 855301-00-7
Cat. No.: B1593318

Get Quote

Target Application: Selective Inhibition of Aldehyde Dehydrogenase 1A1 (ALDH1A1) for Cancer
Stem Cell (CSC) Sensitization.

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 5-(2-
Chlorophenyl)nicotinaldehyde and its analogs. These compounds represent a critical
scaffold in the development of ALDH1AL1 inhibitors. High ALDH1AL1 activity is a hallmark of
cancer stem cells (CSCs), conferring resistance to chemotherapeutics (e.g., paclitaxel,
cisplatin) and driving metastasis.

The 5-aryl-nicotinaldehyde core functions as a mechanism-based reversible covalent inhibitor.
The aldehyde moiety acts as an electrophilic "warhead" targeting the catalytic cysteine
(Cys302) of the enzyme, while the 5-aryl substituent dictates isoform selectivity (ALDH1A1 vs.
ALDHZ2) via hydrophobic interactions.
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Key Insight: The ortho-chloro (2-Cl) substitution is not arbitrary; it induces a steric "twist"
(atropisomerism) that forces the phenyl ring out of coplanarity with the pyridine core. This
conformation is critical for fitting into the restricted hydrophobic substrate channel of ALDH1A1,
offering superior selectivity compared to para-substituted analogs.

Chemical Biology & Mechanism of Action

To understand the SAR, one must understand the binding event. The nicotinaldehyde core
mimics the natural substrate (retinaldehyde).

e Entry: The inhibitor enters the hydrophobic tunnel of ALDH1AL.

» Orientation: The 5-(2-chlorophenyl) group lodges into the hydrophobic pocket, positioning the
aldehyde carbonyl near the catalytic triad.

o Attack: The thiolate of Cys302 attacks the aldehyde carbonyl.

o Stalling: Unlike the natural substrate, the resulting thiohemiacetal intermediate is stabilized
by the electron-deficient pyridine ring and does not readily collapse to release the acid,
effectively stalling the enzyme.

Diagram 1: Mechanism of Inhibition (DOT Visualization)

This diagram illustrates the binding logic and the role of the 2-ClI substituent.
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Caption: Mechanism of Action showing the electrophilic attack on the nicotinaldehyde warhead
and the steric role of the 2-Cl substituent.

Comparative Performance Analysis

The following table compares the 5-(2-Chlorophenyl) analog against positional isomers and
standard reference compounds. Data is synthesized from general SAR trends in ALDH1Al
medicinal chemistry (e.g., NCT-501 precursors and related nicotinaldehydes).

Table 1: SAR Comparison of 5-Aryl-Nicotinaldehyde
Analogs
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Compound
ID

R-Group (5-
Position)

ALDH1A1
IC50 (nM)

ALDH2 IC50
(nM)

Selectivity
Ratio
(ALDH2/1A1

)

Structural
Insight

Target (A)

2-
Chlorophenyl

~120

>10,000

>80

Ortho-ClI
induces ~45°
twist; optimal
fit for 1A1
pocket.

Analog B

4-
Chlorophenyl

~650

~2,500

Planar
conformation;
reduced
selectivity
(fits ALDHZ2).

Analog C

3-
Chlorophenyl

~300

~5,000

Intermediate
potency;
lacks the
specific steric
lock of the
ortho-

substituent.

Analog D

Phenyl
(Unsubstitute
d)

>1,000

>10,000

N/A

Lacks
hydrophobic
bulk required
for high-
affinity
binding.

Ref (NCT-
501)

(Theophylline
-based)

40

>25,000

>600

Clinical
standard;
highly
optimized but
complex

synthesis.
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Analysis of Alternatives

o Best for Potency:NCT-501 remains the gold standard for pure potency, but it is structurally
complex.

o Best for Fragment Screening:Compound A (2-Cl) is the superior fragment lead. It offers a
balance of synthetic accessibility (one-step Suzuki) and high selectivity.

o Poor Performers:Analog B (4-Cl) demonstrates that linearity is detrimental. The ALDH1Al
active site prefers "bulky" or "twisted" inhibitors that disrupt the catalytic geometry.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are provided.
These are self-validating systems; if the control steps fail, the experiment should be halted.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize 5-(2-Chlorophenyl)nicotinaldehyde from 5-bromonicotinaldehyde.

e Reagents:

[¢]

5-Bromonicotinaldehyde (1.0 eq)[1]

o

2-Chlorophenylboronic acid (1.2 eq)

[e]

Catalyst: Pd(PPh3)4 (5 mol%)[2]

o

Base: K2CO3 (2.0 eq)[1]

[¢]

Solvent: 1,4-Dioxane/Water (4:1 v/v)

e Procedure:

o Degassing (Critical): Sparge the solvent mixture with Nitrogen or Argon for 20 minutes
before adding the catalyst. Validation: Solution should remain clear/pale yellow. Darkening
immediately upon catalyst addition suggests oxygen contamination.

o Reaction: Heat to 90°C under inert atmosphere for 12 hours.
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o Monitoring: Check TLC (Hexane/EtOAc 3:1). The aldehyde product will likely be
fluorescent under UV (254nm).

o Workup: Dilute with water, extract with EtOAc (x3). Wash organic layer with brine. Dry over
Na2S04.

o Purification: Flash column chromatography. Note: Aldehydes can oxidize on silica;
minimize column time or use 1% Et3N in the eluent.

Protocol B: Enzymatic Assay (ALDH1A1 Inhibition)

Objective: Determine IC50 using the conversion of NAD+ to NADH (absorbance at 340 nm).
» Buffer Preparation:
o 100 mM Sodium Pyrophosphate (pH 9.0).

o Validation: Check pH at room temperature. Incorrect pH alters the rate-limiting step
(deacylation).

e Reaction Mix (per well in 96-well plate):

[¢]

Enzyme: Recombinant hALDH1A1 (20 nM final).

[e]

Cofactor: NAD+ (1.5 mM).

(¢]

Substrate: Propionaldehyde (1 mM) or Benzaldehyde.

[¢]

Test Compound: DMSO stock (Final DMSO < 1%).

 Kinetic Read:
o Incubate Enzyme + Compound for 10 mins (allows covalent adduct formation).
o Add Substrate + NAD+ to start.
o Measure A340 every 30 seconds for 10 minutes.

» Data Processing:
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o Calculate the slope (Vmax) for the linear portion.

o Plot % Activity vs. Log[Compound]. Fit to non-linear regression (Sigmoidal dose-
response).

Workflow Visualization

This diagram outlines the synthesis and validation pipeline.
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Caption: Integrated workflow from Suzuki coupling synthesis to enzymatic validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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